N-(9-anthracenylmethylene)-P-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-anthracenylmethylene)-P-toluidine: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a P-toluidine group, which is a derivative of aniline with a methyl group attached to the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-anthracenylmethylene)-P-toluidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and P-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, filtration, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(9-anthracenylmethylene)-P-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction would regenerate the starting materials.
Scientific Research Applications
N-(9-anthracenylmethylene)-P-toluidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-anthracenylmethylene)-P-toluidine involves its interaction with various molecular targets. The anthracene moiety allows the compound to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the Schiff base can form coordination complexes with metal ions, which can catalyze various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(9-anthracenylmethylene)-3-hydroxyaniline
- N-(9-anthracenylmethylene)-4-methyl-3-nitroaniline
- N-(9-anthracenylmethylene)-2-methyl-5-nitroaniline
Uniqueness
N-(9-anthracenylmethylene)-P-toluidine is unique due to the presence of the P-toluidine group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, which may have different substituents on the aromatic ring, leading to variations in reactivity and applications .
Properties
CAS No. |
6076-00-2 |
---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C22H17N/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3 |
InChI Key |
FYJRWAJWJSTKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.